Mesyloxybenzyl isobutylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesyloxybenzyl isobutylbenzenesulfonamide is an organic compound with the molecular formula C18H23NO5S2. It is known for its unique structure, which includes a mesyloxy group, a benzyl group, and an isobutylbenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mesyloxybenzyl isobutylbenzenesulfonamide typically involves the reaction of isobutylbenzenesulfonamide with mesyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Isobutylbenzenesulfonamide and mesyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with triethylamine as the base.
Procedure: The isobutylbenzenesulfonamide is dissolved in the solvent, and mesyl chloride is added dropwise while maintaining the temperature at around 0-5°C. The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous extraction and crystallization techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Mesyloxybenzyl isobutylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the mesyloxy group, where nucleophiles such as amines or thiols replace the mesyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Mesyloxybenzyl isobutylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of mesyloxybenzyl isobutylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar sulfonamide functionality.
Isobutylbenzenesulfonamide: Lacks the mesyloxy group but shares the isobutyl and benzenesulfonamide moieties.
Mesyloxybenzyl derivatives: Compounds with similar mesyloxybenzyl structures but different substituents.
Uniqueness
Mesyloxybenzyl isobutylbenzenesulfonamide is unique due to the presence of both mesyloxy and isobutylbenzenesulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
853758-16-4 |
---|---|
Molecular Formula |
C18H23NO5S2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[4-[[benzenesulfonyl(2-methylpropyl)amino]methyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C18H23NO5S2/c1-15(2)13-19(26(22,23)18-7-5-4-6-8-18)14-16-9-11-17(12-10-16)24-25(3,20)21/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
OJLQAKFAPWMHNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CC=C(C=C1)OS(=O)(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.